molecular formula C9H9FO4S B6244414 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate CAS No. 2408963-69-7

3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate

Cat. No.: B6244414
CAS No.: 2408963-69-7
M. Wt: 232.2
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Description

3,4-Dihydro-2H-1-benzopyran-6-yl fluoranesulfonate is a versatile compound with a unique structure that allows for diverse applications in various fields such as organic synthesis and drug discovery. Its molecular formula is C10H9FO3S, and it is known for its stability and reactivity under different conditions.

Preparation Methods

The synthesis of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with fluoranesulfonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3,4-Dihydro-2H-1-benzopyran-6-yl fluoranesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes .

Scientific Research Applications

3,4-Dihydro-2H-1-benzopyran-6-yl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

3,4-Dihydro-2H-1-benzopyran-6-yl fluoranesulfonate can be compared with other similar compounds, such as:

    3,4-Dihydro-2H-1-benzopyran: This compound shares a similar core structure but lacks the fluoranesulfonate group, resulting in different reactivity and applications.

    3,4-Dihydro-2H-1-benzopyran-6-yl methanamine: This derivative contains an amine group instead of the fluoranesulfonate group, leading to distinct chemical properties and uses.

    3,3’-Bis-(3,4-dihydro-4-hydroxy-6-methoxy-2H-1-benzopyran):

The uniqueness of this compound lies in its specific functional group, which imparts unique chemical properties and expands its range of applications in various fields.

Properties

CAS No.

2408963-69-7

Molecular Formula

C9H9FO4S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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